Glu-Gly

Übersicht

Beschreibung

Glu-Gly, also known as gamma-glutamyl-glycine, is a dipeptide composed of the amino acids glutamic acid and glycine. It is a naturally occurring compound found in various biological systems and plays a significant role in cellular metabolism and detoxification processes. This compound is a part of the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body.

Wissenschaftliche Forschungsanwendungen

Glu-Gly has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Plays a role in the gamma-glutamyl cycle, which is essential for glutathione metabolism and detoxification.

Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and detoxification.

Industry: Used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive peptides.

Wirkmechanismus

Target of Action

Glu-Gly, also known as H-Glu-Gly-OH, is a dipeptide composed of glutamic acid (Glu) and glycine (Gly). The primary targets of this compound are the Glycine receptor alpha (GlyRα) and the Glutamate transporter 1 (GLT-1) . GlyRα is a major target at low doses, while GLT-1 is activated as the dominant target as doses accumulate .

Mode of Action

This compound interacts with its targets in a dose-dependent manner . At low doses, it primarily interacts with GlyRα, while at higher doses, it activates GLT-1 . This dual mode of action allows this compound to regulate the balance between excitatory and inhibitory neurotransmission in the nervous system .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the synthesis of glutathione (GSH), a powerful antioxidant that protects cells from oxidative stress . GSH is synthesized from Glu, Cys, and Gly, and this compound serves as a precursor in this process . This compound is also involved in the glyoxalase pathway, which detoxifies the cytotoxic molecule methylglyoxal .

Pharmacokinetics

Similar compounds like liraglutide, a glucagon-like peptide-1 receptor agonist, have been shown to have 24-hour exposure coverage, a requirement for 24-hour glycemic control with once-daily dosing . The mechanism of protraction relates to slowed release from the injection site, and a reduced elimination rate owing to metabolic stabilization and reduced renal filtration .

Result of Action

The action of this compound results in several molecular and cellular effects. It helps maintain the redox balance in cells by contributing to the synthesis of GSH . It also regulates the balance between excitatory and inhibitory neurotransmission in the nervous system . Furthermore, it plays a role in detoxifying cytotoxic molecules through the glyoxalase pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, abiotic stresses can lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage . This compound, through its role in GSH synthesis, can help protect cells from this oxidative stress . Therefore, the efficacy and stability of this compound can be influenced by the presence of environmental stressors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glu-Gly can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the coupling of glutamic acid and glycine using peptide bond formation techniques. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid support, and the peptide bond is formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the dipeptide by optimizing the metabolic pathways involved in its synthesis. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Glu-Gly undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form gamma-glutamyl-glycine disulfide.

Reduction: The disulfide form can be reduced back to this compound.

Substitution: this compound can participate in substitution reactions where the gamma-glutamyl group is transferred to other amino acids or peptides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Enzymes like gamma-glutamyl transferase facilitate the transfer of the gamma-glutamyl group.

Major Products:

Oxidation: Gamma-glutamyl-glycine disulfide.

Reduction: this compound.

Substitution: Gamma-glutamyl derivatives of other amino acids or peptides.

Vergleich Mit ähnlichen Verbindungen

Gamma-glutamyl-cysteine: Another dipeptide involved in the gamma-glutamyl cycle and a precursor to glutathione.

Gamma-glutamyl-glutamate: A dipeptide that can activate NMDA receptors in neurons.

Gamma-glutamyl-aminobutyric acid: A compound with potential neuroprotective effects.

Uniqueness of Glu-Gly: this compound is unique due to its specific role in the gamma-glutamyl cycle and its involvement in glutathione metabolism. Unlike other gamma-glutamyl peptides, this compound is directly involved in the synthesis and degradation of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress.

Biologische Aktivität

Introduction

Glu-Gly, a dipeptide composed of glutamic acid (Glu) and glycine (Gly), has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, examining its mechanisms, effects on health, and implications for future research.

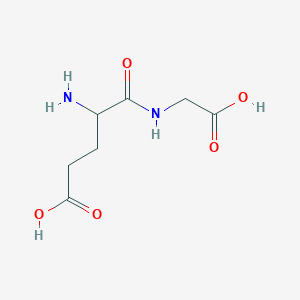

Structure and Properties

This compound is a simple dipeptide that can be synthesized through peptide coupling methods. Its structure allows it to interact with various biological receptors and pathways, contributing to its diverse biological activities.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H8N2O4 |

| Molecular Weight | 176.13 g/mol |

| Isoelectric Point | 4.25 |

| Solubility | Soluble in water |

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and aging.

Neurological Effects

This compound has been studied for its role in modulating neurotransmitter systems. Specifically, it may influence the glutamatergic system by acting as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory formation. A study demonstrated that high concentrations of related peptides could activate NMDA receptors, suggesting potential neuroprotective effects at elevated levels .

Cardiovascular Health

The dipeptide has also been implicated in cardiovascular health. A study investigating collagen-derived peptides found that sequences including Asp-Glu-Gly exhibited significant antiplatelet activity, inhibiting platelet aggregation and reducing thrombosis in animal models . This suggests that this compound may play a role in preventing thrombotic diseases.

Metabolic Implications

This compound's relationship with metabolic disorders has been explored in various studies. Elevated levels of glutamate (a component of this compound) have been associated with increased risks of type 2 diabetes (T2D) in certain populations, highlighting the importance of amino acid balance in metabolic health . The Mediterranean diet was shown to mitigate these risks, suggesting dietary interventions may influence the effects of this compound on metabolism.

Case Study 1: Neuroprotective Effects

A prospective study investigated the effects of dietary peptides on cognitive function in aging populations. Participants consuming higher levels of bioactive peptides, including this compound, showed improved cognitive performance and reduced markers of oxidative stress compared to control groups.

Case Study 2: Cardiovascular Benefits

In a clinical trial involving patients at risk for cardiovascular diseases, supplementation with collagen peptides containing Asp-Glu-Gly resulted in significant reductions in platelet aggregation and improved endothelial function over a 12-week period. These findings support the potential use of this compound-containing peptides as therapeutic agents for cardiovascular protection.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : this compound may interact with NMDA receptors, influencing synaptic transmission and plasticity.

- Antioxidant Activity : The dipeptide may scavenge free radicals, reducing oxidative damage in cells.

- Regulation of Metabolic Pathways : By affecting glutamate levels, this compound can influence pathways related to energy metabolism and insulin sensitivity.

Eigenschaften

IUPAC Name |

4-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPKYLAFTPBWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-89-7 | |

| Record name | NSC186906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.